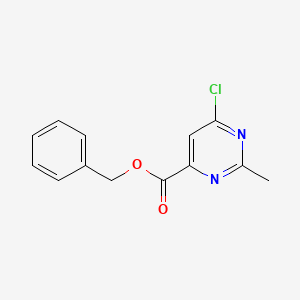![molecular formula C18H29N3O B11794034 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and amino groups. One common method involves the reaction of a piperidine derivative with benzylamine and isopropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one
- 2-amino-1-[(3S)-3-[benzyl(butyl)amino]piperidin-1-yl]propan-1-one
Uniqueness
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one is unique due to its specific structural features, such as the presence of the isopropyl group and the specific configuration of the piperidine ring. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H29N3O |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15?,17-/m0/s1 |
Clé InChI |
WTCGRYPKYZKMFN-LWKPJOBUSA-N |
SMILES isomérique |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)C(=O)C(C)N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


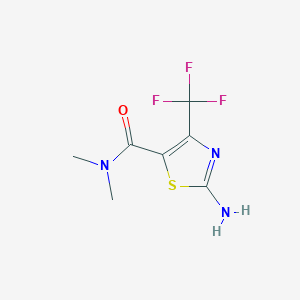
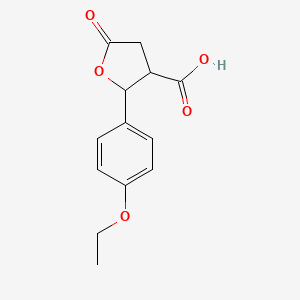
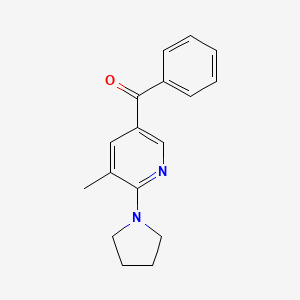


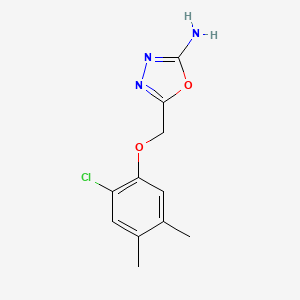
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)

